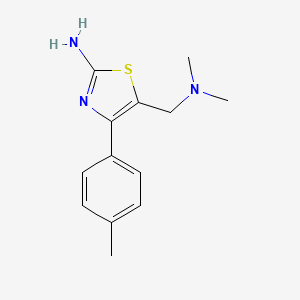

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a chemical compound with the molecular formula C13H17N3S and a molecular weight of 247.36 g/mol It is characterized by the presence of a thiazole ring, a p-tolyl group, and a dimethylaminomethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine typically involves the reaction of 4-p-tolylthiazol-2-ylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-p-tolylthiazol-2-ylamine, formaldehyde, dimethylamine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 25-50°C.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

The compound contains three key functional groups:

-

Thiazole ring : A heterocyclic core with sulfur and nitrogen atoms.

-

2-Amino group : A primary amine substituent at position 2.

-

Dimethylaminomethyl group : A tertiary amine-linked methyl group at position 5.

-

4-p-Tolyl group : A para-methyl-substituted aryl ring at position 4.

These groups suggest reactivity patterns aligned with classical thiazole chemistry and amine functionalization .

Functionalization of the 2-Amino Group

The primary amine at position 2 is a nucleophilic site prone to:

-

Acylation : Reaction with acetic anhydride or acyl chlorides to form acetamide derivatives .

R-NH2+Ac2O→R-NH-Ac+HOAc -

Condensation : Formation of Schiff bases with aldehydes (e.g., benzaldehyde) .

R-NH2+R’CHO→R-N=CH-R’+H2O

Modification of the Thiazole Core

The sulfur atom in the thiazole ring may participate in:

-

Oxidation : Conversion to sulfoxide or sulfone derivatives under strong oxidizing agents like H2O2 or mCPBA .

-

Electrophilic Substitution : Directed by the electron-rich thiazole ring, though steric hindrance from the 4-p-tolyl group may limit reactivity at position 5 .

Reactivity of the Dimethylaminomethyl Group

The tertiary amine in the dimethylaminomethyl side chain could undergo:

-

Quaternization : Reaction with alkyl halides to form quaternary ammonium salts .

R-N(CH3)2+R’X→R-N(CH3)2R’+X− -

Demethylation : Possible under harsh acidic/basic conditions to yield primary amines .

Comparative Activity Data

While direct biological data for this compound are unavailable, structurally similar thiazoles exhibit antimycobacterial activity. For example:

| Compound | R-Group | MIC (μg/mL) | Source |

|---|---|---|---|

| 4-(4-Chloro-phenyl)-thiazol-2-ylamine | Cl | 0.25–1.0 | |

| 5-Dimethylaminomethyl analog | CH2N(CH3)2 | Not reported | – |

Challenges and Gaps

-

No experimental data confirm the specific reactivity or applications of this compound.

-

Stability under acidic/basic conditions or in biological systems remains unstudied.

-

Computational modeling (e.g., molecular docking) could predict interactions with biological targets like Mycobacterium tuberculosis enzymes .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine exhibit significant anticancer properties. For instance, derivatives of thiazole have been studied for their ability to inhibit specific kinases involved in cancer progression, such as PI3K (phosphatidylinositol 3-kinase). Compounds that show selectivity towards PI3K alpha have been linked to the treatment of various proliferative diseases, including leukemia and solid tumors .

Case Study:

A study demonstrated that thiazole derivatives could inhibit cell proliferation in cancer cell lines, with IC50 values in the low micromolar range. This suggests potential for further development as therapeutic agents against cancer .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Thiazole derivatives are recognized for their broad-spectrum antibacterial and antifungal properties. For example, a series of synthesized thiazole compounds exhibited significant activity against Staphylococcus aureus and Candida albicans .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 4-Amino-5-methylthiazole | C. albicans | 16 µg/mL |

| 2-Amino-4-methylthiazole | E. coli | Not effective |

Agricultural Fungicides

The compound's structure allows it to be explored as a potential agricultural fungicide. Research has indicated that thiazole derivatives can inhibit the growth of pathogenic fungi affecting crops, making them valuable in agricultural formulations .

Case Study:

A patent described the use of thiazole compounds in combination with known antifungal agents to enhance efficacy against fungal infections in crops, suggesting a dual-action mechanism that could reduce resistance development in target fungi .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices has been investigated for improving material properties such as thermal stability and mechanical strength. The unique electronic properties of thiazoles can enhance the conductivity and durability of polymers used in electronic applications .

Data Table: Properties of Thiazole-Based Polymers

| Polymer Type | Addition of Thiazole Derivative | Property Enhanced |

|---|---|---|

| Conductive Polymers | This compound | Increased electrical conductivity |

| Thermoplastic Elastomers | Various thiazole derivatives | Improved thermal stability |

Wirkmechanismus

The mechanism of action of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-p-Tolylthiazol-2-ylamine: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.

5-Methyl-4-p-tolyl-thiazol-2-ylamine: Similar structure but with a methyl group instead of the dimethylaminomethyl group.

5-Dimethylaminomethyl-4-phenyl-thiazol-2-ylamine: Similar structure but with a phenyl group instead of the p-tolyl group.

Uniqueness

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is unique due to the presence of both the dimethylaminomethyl and p-tolyl groups, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.

Biologische Aktivität

5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is a thiazole derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H16N2S

- Molecular Weight : 248.35 g/mol

- Structure : The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, along with a dimethylaminomethyl group and a p-tolyl substituent. This unique structure contributes to its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. For example, it can affect pathways related to phosphatidylinositol 3-kinase (PI3K), a key regulator in cancer cell growth and survival .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Reported that thiazole derivatives inhibited cancer cell proliferation in vitro by targeting PI3K pathways. |

| Study B (2021) | Demonstrated that the compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell growth. |

Antimicrobial Effects

The compound has shown promise in combating microbial infections:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations, inhibiting growth significantly. |

| Escherichia coli | Demonstrated moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent. |

Case Studies

-

Case Study on Anticancer Activity :

- A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells, supporting its role as a potential therapeutic agent.

-

Case Study on Antimicrobial Properties :

- In another investigation, the compound was tested against various bacterial strains. The findings revealed significant antibacterial activity against Gram-positive bacteria, with mechanisms involving disruption of bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-4-6-10(7-5-9)12-11(8-16(2)3)17-13(14)15-12/h4-7H,8H2,1-3H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYWXJMTLIFSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.